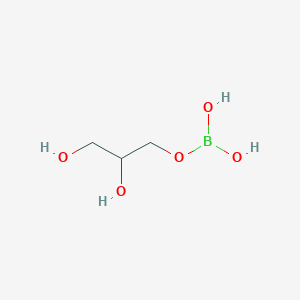

Glycerol borate

Description

Properties

Molecular Formula |

C3H9BO5 |

|---|---|

Molecular Weight |

135.91 g/mol |

IUPAC Name |

2,3-dihydroxypropoxyboronic acid |

InChI |

InChI=1S/C3H9BO5/c5-1-3(6)2-9-4(7)8/h3,5-8H,1-2H2 |

InChI Key |

QFSNCROGCLRZHC-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)OCC(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Glycerol Borate Esters

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and core principles governing the formation of glycerol borate esters. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale to empower effective and reproducible synthesis.

Introduction: The Versatility of Glycerol Borate Esters

The reaction between boric acid and glycerol, a fundamental esterification process, yields a class of organoboron compounds known as glycerol borate esters.[1] Boric acid, a weak Lewis acid, readily reacts with polyols like glycerol, which possesses three hydroxyl groups, to form stable cyclic esters.[1] This reactivity is the basis for their wide-ranging utility.

These esters are not mere laboratory curiosities; they are functional molecules with significant industrial and research applications. They serve as:

-

Lubricant and Fuel Additives: Improving friction-reducing, anti-wear, and corrosion inhibition properties in oils and fuels.[2][3][4][5]

-

Polymer Intermediates: Acting as cross-linking agents or precursors in polymer synthesis.

-

pH Control Agents: The complexation of borate with glycerol increases the acidity of the boric acid solution, a principle used to create buffer systems.[6][7]

-

Biochemical Probes: Their ability to form complexes with diols is used in analytical methods and as reversible inhibitors for certain enzymes.[8]

Understanding the synthesis of these compounds is paramount to harnessing their unique properties for novel applications.

Reaction Chemistry and Mechanism

The synthesis of glycerol borate esters is primarily an esterification reaction. The core principle involves the condensation of a hydroxyl group (-OH) from glycerol with a hydroxyl group from boric acid, B(OH)₃, to form a Boron-Oxygen-Carbon (B-O-C) bond and a molecule of water.[9]

Key Mechanistic Considerations:

-

Reversibility and Equilibrium: The esterification is a reversible process.[1][10] To achieve high yields of the borate ester, the water produced during the reaction must be continuously removed. This shifts the equilibrium toward the product side, in accordance with Le Chatelier's principle.

-

Structure of Products: The reaction can yield various products, including mono-, di-, and triesters, as well as cyclic structures. The reaction between boric acid and a diol can form stable five- or six-membered rings.[11] In the case of glycerol, this can lead to complex structures like bis(glycerol)borate.[1][12] The specific product distribution is heavily influenced by the molar ratio of the reactants and the reaction conditions.[1]

-

Catalysis: While the reaction can proceed without a catalyst, particularly at elevated temperatures, acidic catalysts can be employed to accelerate the rate of esterification.[9] However, for many preparations, simply heating the reactants is sufficient.

Synthetic Protocols

Two primary methods are commonly employed for the synthesis of glycerol borate esters: Direct Esterification and Transesterification. The choice of method depends on the desired scale, purity requirements, and available starting materials.

Protocol 1: Direct Esterification via Azeotropic Dehydration

This is the most common and cost-effective method. It relies on heating glycerol and boric acid in a solvent that forms an azeotrope with water, allowing for its physical removal via a Dean-Stark apparatus.

Rationale: The removal of water is the critical driving force for this reaction. Toluene is a common solvent as it forms a low-boiling azeotrope with water, which is immiscible with toluene at room temperature, facilitating easy separation in the Dean-Stark trap.

Experimental Workflow Diagram

Caption: Workflow for Direct Esterification of Glycerol Borate.

Step-by-Step Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, add glycerol and boric acid. A common molar ratio is 2 moles of glycerol to 1 mole of boric acid for the synthesis of bis(glycerol)borate.[13] Add a suitable volume of toluene to facilitate azeotropic removal of water.

-

Apparatus Setup: Assemble a Dean-Stark apparatus with a reflux condenser on top of the reaction flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

-

Monitoring Completion: The reaction is typically complete when water ceases to collect in the trap. This can take several hours depending on the scale. High reaction temperatures, in the range of 240-280°C, have also been reported for solvent-free systems.[14][15]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude glycerol borate can be used directly or purified further, typically by vacuum distillation, to remove any unreacted starting materials or side products.

Protocol 2: Transesterification

This method involves reacting glycerol with a simple alkyl borate, such as trimethyl borate or triethyl borate. The driving force for this reaction is the removal of the low-boiling alcohol (methanol or ethanol) byproduct by distillation.

Rationale: Transesterification can be a cleaner reaction, often proceeding under milder conditions than direct esterification. It avoids the use of a secondary solvent like toluene. However, alkyl borates are moisture-sensitive and more expensive than boric acid.

Step-by-Step Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a distillation head, add glycerol and trimethyl borate.

-

Reaction: Gently heat the mixture with stirring. Methanol (boiling point ~65°C) will begin to distill off.

-

Monitoring Completion: The reaction is driven to completion by the continuous removal of methanol. The temperature of the reaction pot will gradually increase as the lower-boiling trimethyl borate is consumed.

-

Purification: Once methanol distillation ceases, the excess trimethyl borate can be removed under reduced pressure. The resulting glycerol borate ester is often of high purity, but can be further purified by vacuum distillation if necessary.

| Parameter | Protocol 1: Direct Esterification | Protocol 2: Transesterification |

| Boron Source | Boric Acid | Trimethyl Borate |

| Driving Force | Removal of Water (H₂O) | Removal of Methanol (CH₃OH) |

| Typical Temp. | 110-140°C (with solvent) | 70-100°C |

| Advantages | Low-cost starting materials | Cleaner reaction, no water byproduct |

| Disadvantages | Higher temperatures may be needed | Moisture-sensitive reagents, higher cost |

Characterization of Glycerol Borate Esters

Confirming the identity and purity of the synthesized product is a critical final step. Several analytical techniques are employed for this purpose.

-

Infrared (IR) Spectroscopy: This is a powerful tool for confirming the formation of the ester. Key spectral changes to observe include:

-

Disappearance or significant reduction of the broad O-H stretching band from glycerol and boric acid (around 3200-3400 cm⁻¹).

-

Appearance of strong B-O-C stretching vibrations, typically in the 1300-1450 cm⁻¹ and 1000-1100 cm⁻¹ regions.[16][17]

-

A peak corresponding to the B-O stretch may appear around 1310-1350 cm⁻¹.[17]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

-

¹H NMR: The chemical shifts of the protons on the glycerol backbone will change upon esterification. The formation of a stable glycerol-borate complex can be confirmed by the appearance of new signals or significant shifts in the glycerol protons.[18]

-

¹³C NMR: Similar to ¹H NMR, the carbon signals of glycerol will shift upon complexation with boron.[12]

-

¹¹B NMR: This is particularly diagnostic for boron-containing compounds. Boric acid (a trigonal species) will have a different chemical shift than the tetracoordinate boron center typically found in the stable cyclic glycerol borate esters.[12][18][19] For instance, distinct peaks can be observed for the desired bis(glycerol)borate product versus trigonal impurities like boric acid.[19]

-

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm the molecular weight of the desired glycerol borate species.[19]

Purification and Handling

Challenges: The primary challenge in purifying glycerol borate esters is their susceptibility to hydrolysis.[19] Exposure to atmospheric moisture can cause the ester to revert to glycerol and boric acid. Therefore, all purification and handling steps must be conducted under anhydrous conditions.

Common Impurities:

-

Unreacted glycerol and boric acid.[19]

-

Water or solvent residues.[19]

-

Hydrolysis products if exposed to moisture.[19]

Purification Techniques:

-

Vacuum Distillation: This is the most effective method for purifying volatile borate esters.

-

Filtration: To remove any solid impurities or borate salts.[20]

-

Chromatography: Standard silica gel chromatography is often not recommended as the acidic nature of silica can lead to ester degradation.[19]

Conclusion

The synthesis of glycerol borate esters is a well-established yet versatile field of organoboron chemistry. By understanding the principles of esterification equilibrium and selecting the appropriate synthetic protocol, researchers can reliably produce these valuable compounds. Mastery of the techniques described in this guide—from azeotropic dehydration to anhydrous handling and spectroscopic characterization—is essential for any scientist working with these functional molecules. The careful application of these methods will enable the continued development of new materials and applications based on the unique chemistry of glycerol borate esters.

References

-

ResearchGate. (n.d.). Proposed reaction pathway of the esterification of glycerol (green) with boric acid bound to CTX-M-14. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). WO2017119007A1 - Process for purification and refining of glycerol.

-

ACS Publications. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Retrieved from ACS Publications. [Link]

- Google Patents. (n.d.). US4515725A - Process for preparing boric esters of glycerol fatty acid esters.

-

CNR-IRIS. (2010). Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study. Retrieved from CNR-IRIS. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of the as-synthesized DEBE borate ester. Retrieved from ResearchGate. [Link]

-

Poster Board #1157. (n.d.). Reaction mechanisms of boron esterification with different polyols. Retrieved from Poster Board #1157. [Link]

-

ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. Retrieved from ResearchGate. [Link]

-

Rumanza Lubricants. (n.d.). Borate Esters of Glycol Mono-Ethers. Retrieved from Rumanza Lubricants. [Link]

-

PubMed. (1990). Nonamphoteric isoelectric focusing: II. Stability of borate-glycerol pH gradients in recycling isoelectric focusing. Retrieved from PubMed. [Link]

-

ACS Publications. (n.d.). Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study. Retrieved from ACS Publications. [Link]

- Google Patents. (n.d.). JPS5925396A - Preparation of boric acid ester of glycerol ester of fatty acid.

-

ResearchGate. (n.d.). 11B NMR stacked plot spectra of the polymer/water system.... Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). US4057568A - Process for synthesis of boric acid ester.

-

PrepChem.com. (n.d.). Synthesis of glycerol borate. Retrieved from PrepChem.com. [Link]

-

ResearchGate. (n.d.). Some boric acid esters of glycerol - An ab initio treatment. Retrieved from ResearchGate. [Link]

-

Digital Commons @ NJIT. (n.d.). Equilibria in the esterification of boric acid. Retrieved from Digital Commons @ NJIT. [Link]

-

Digital Commons @ NJIT. (n.d.). Synthesis of trimethyl borate by ester interchange. Retrieved from Digital Commons @ NJIT. [Link]

-

Scientific.Net. (n.d.). Study on Synthesis and Properties of a Novel Borate Ester Surfactant. Retrieved from Scientific.Net. [Link]

-

Tokyo Institute of Technology. (2024). Turning Glycerol into Gold: A New Process Makes Biodiesel More Profitable. Retrieved from Tokyo Institute of Technology. [Link]

-

Taylor & Francis Online. (n.d.). Boric acid/glycerol as an efficient catalyst for regioselective epoxide ring opening by aromatic amines in water. Retrieved from Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Borate esters. Retrieved from Wikipedia. [Link]

-

Sciencemadness Discussion Board. (2009). Boroglycerin, an obsolete boric acid ester. Retrieved from Sciencemadness Discussion Board. [Link]

-

ACS Publications. (n.d.). Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study. Retrieved from ACS Publications. [Link]

-

Research Square. (2022). Synthesis Of Glyceryl Monolaurate Intensified By Boric Acid Based Deep Eutectic Solvent. Retrieved from Research Square. [Link]

-

Research Institute of Petroleum Industry. (n.d.). Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil. Retrieved from Research Institute of Petroleum Industry. [Link]

- Google Patents. (n.d.). US4472289A - Mixed borate esters and their use as lubricant and fuel additives.

-

Frontiers. (n.d.). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Retrieved from Frontiers. [Link]

-

Borax. (n.d.). Borates in industrial fluids. Retrieved from Borax. [Link]

-

MDPI. (2020). Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. Retrieved from MDPI. [Link]

-

Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved from Sciforum. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Glycerol at BMRB. Retrieved from BMRB. [Link]

-

MDPI. (2020). Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. Retrieved from MDPI. [Link]

-

ResearchGate. (n.d.). General procedure for the transesterification of glycerol. Retrieved from ResearchGate. [Link]

-

SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from SDSU Chemistry. [Link]

-

Kumar Metal. (2022). Glycerol Manufacturing Process and Different Methods Involved. Retrieved from Kumar Metal. [Link]

-

PubMed. (n.d.). Glycerol production by microbial fermentation: a review. Retrieved from PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rumanza.com [rumanza.com]

- 3. andersondevelopment.com [andersondevelopment.com]

- 4. US4472289A - Mixed borate esters and their use as lubricant and fuel additives - Google Patents [patents.google.com]

- 5. borax.com [borax.com]

- 6. Nonamphoteric isoelectric focusing: II. Stability of borate-glycerol pH gradients in recycling isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Borate esters - Wikipedia [en.wikipedia.org]

- 10. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 11. researchgate.net [researchgate.net]

- 12. iris.cnr.it [iris.cnr.it]

- 13. prepchem.com [prepchem.com]

- 14. US4515725A - Process for preparing boric esters of glycerol fatty acid esters - Google Patents [patents.google.com]

- 15. JPS5925396A - Preparation of boric acid ester of glycerol ester of fatty acid - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. WO2017119007A1 - Process for purification and refining of glycerol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Characterization of Glycerol Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol borate, an ester formed from the reaction of boric acid and glycerol, is a compound of significant interest across various scientific and industrial domains, including pharmaceuticals and material science.[1] Its utility is deeply rooted in its unique chemical properties, which are a direct consequence of its molecular structure and intermolecular interactions. A thorough characterization is therefore paramount for its effective application and for the innovation of novel derivatives. This guide provides a comprehensive overview of the essential techniques employed to elucidate the structural, thermal, and rheological properties of glycerol borate, offering field-proven insights into experimental design and data interpretation.

Introduction: The Scientific Imperative for Characterizing Glycerol Borate

The reaction between boric acid, a Lewis acid, and glycerol, a polyol with vicinal diols, results in the formation of cyclic borate esters.[1][2] This esterification is a reversible process, and the resulting equilibrium mixture can be complex, containing various mono- and bis(glycerol)borate species, as well as unreacted starting materials.[3][4] The specific composition and structural isomers present are highly dependent on factors such as the molar ratio of reactants, temperature, and the presence of water.[1][3]

In the context of drug development, glycerol borate's biocompatibility and unique chemical functionalities make it a promising candidate for applications such as drug delivery systems and as a component in formulations.[5] Understanding its properties is not merely an academic exercise; it is a critical step in ensuring product safety, efficacy, and stability. This guide will navigate the core analytical techniques that provide a holistic understanding of glycerol borate.

Structural Elucidation: Unveiling the Molecular Architecture

A definitive understanding of the molecular structure of glycerol borate is the foundation upon which all other characterization rests. Spectroscopic techniques are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Analysis

NMR spectroscopy is arguably the most powerful technique for the structural characterization of glycerol borate in solution. It provides detailed information about the chemical environment of specific nuclei, enabling the identification of different structural isomers and the study of dynamic equilibria.[3][6]

-

¹¹B NMR Spectroscopy: Boron-11 NMR is particularly diagnostic for determining the coordination state of the boron atom.[7]

-

Causality in Spectral Interpretation: A tetracoordinate boron atom, as found in the cyclic glycerol borate esters, will typically exhibit a chemical shift in the range of approximately +12 to -8 ppm.[3][8] In contrast, a tricoordinate boron, characteristic of unreacted boric acid, resonates at a different chemical shift. For instance, studies have shown that the five-membered bis(glycerol)borate can have a peak around 10.67 ppm, while a peak around 6.67 ppm may be attributed to the mono(glycerol)borate or a mixed five-six-membered bis(glycerol)borate.[3] The presence of multiple peaks in the ¹¹B NMR spectrum is a clear indication of a mixture of species in equilibrium.[3]

-

-

¹H and ¹³C NMR Spectroscopy: These techniques provide complementary information about the glycerol backbone.

-

Expert Insights: Changes in the chemical shifts of the protons and carbons of glycerol upon esterification provide evidence of bond formation. For example, the appearance of new signals or the broadening of existing ones in the ¹H NMR spectrum can indicate the formation of a stable glycerol-borate complex.[6] In ¹³C NMR, the signals of free glycerol can be distinguished from those of the "bounded" glycerol in the ester complex.[9]

-

Experimental Protocol: ¹¹B NMR Analysis of Glycerol Borate

-

Sample Preparation: Dissolve a known concentration of the glycerol borate sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical, as the equilibrium between different borate species can be solvent-dependent.[3]

-

Instrumental Parameters: Acquire the ¹¹B NMR spectrum on a high-field NMR spectrometer. Use a boron-free probe to avoid background signals. A common external reference, such as BF₃·OEt₂, is typically used.

-

Data Acquisition: Acquire the spectrum with appropriate parameters (e.g., pulse width, acquisition time, relaxation delay) to ensure quantitative reliability, especially when determining the relative ratios of different species.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the peaks corresponding to different boron species to determine their relative concentrations.

Diagram: NMR Workflow for Glycerol Borate Characterization

Caption: Workflow for NMR characterization of glycerol borate.

Vibrational Spectroscopy: Probing Functional Groups

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in glycerol borate and confirming the formation of the borate ester linkage.

-

FTIR Spectroscopy:

-

Key Spectral Features: The formation of the B-O-C bond in glycerol borate gives rise to characteristic absorption bands that are absent in the spectra of the individual reactants.[10][11] Look for strong bands in the 1300-1500 cm⁻¹ region, which are typically associated with B-O stretching vibrations in borate esters. The broad O-H stretching band from glycerol (around 3300 cm⁻¹) will also show changes upon esterification.

-

-

Raman Spectroscopy:

Data Presentation: Key Vibrational Frequencies

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Reference |

| B-O-C Stretching | FTIR | 1300 - 1500 | [3][11] |

| O-H Stretching | FTIR | ~3300 (Broad) | [10] |

| B-O Ring Breathing | Raman | Varies with ring size | [12][14] |

Thermal Properties: Assessing Stability and Transitions

The thermal behavior of glycerol borate is a critical parameter for its application, especially in formulations that may undergo heating or long-term storage at various temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this assessment.[15][16]

Thermogravimetric Analysis (TGA): Mapping Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15]

-

Experimental Insights: A TGA thermogram of glycerol borate will reveal its decomposition temperature, providing an upper limit for its thermal stability. The decomposition of pure glycerol typically occurs in the range of 200-250°C.[17] The thermal decomposition of boric acid to boron oxide occurs in multiple stages.[18] The TGA curve of glycerol borate will reflect the stability of the ester and its decomposition pathway. Any mass loss at lower temperatures may indicate the presence of residual water or other volatile impurities.

Differential Scanning Calorimetry (DSC): Identifying Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16]

-

Key Measurements: DSC can be used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of glycerol borate.[9] These parameters are crucial for understanding the physical state of the material at different temperatures and for predicting its long-term stability. For amorphous materials, the Tg is a particularly important parameter.

Experimental Protocol: TGA/DSC Analysis of Glycerol Borate

-

Sample Preparation: Accurately weigh a small amount of the glycerol borate sample (typically 5-10 mg) into a TGA or DSC pan.

-

Instrumental Parameters: Place the sample pan and an empty reference pan into the instrument. Program the desired temperature profile, including the heating rate (e.g., 10 °C/min) and the temperature range. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[17]

-

Data Acquisition: Run the experiment and record the mass change (TGA) or heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting thermograms to determine the onset of decomposition, peak decomposition temperatures, and any thermal transitions.

Diagram: Thermal Analysis Decision Tree

Caption: Decision tree for thermal analysis of glycerol borate.

Crystalline Structure and Morphology

While glycerol borate is often amorphous, understanding its potential to crystallize is important for formulation stability.

X-ray Diffraction (XRD): Probing Crystalline Order

XRD is the definitive technique for determining the crystalline or amorphous nature of a solid material.[19]

-

Interpreting the Data: A crystalline material will produce a diffraction pattern with sharp peaks at specific angles, which are characteristic of its crystal lattice.[20] An amorphous material, lacking long-range order, will produce a broad halo with no sharp peaks. The XRD pattern of a glycerol borate sample can thus confirm its physical state.

Rheological Properties: Understanding Flow and Deformation

For applications where glycerol borate is in a liquid or semi-solid state, its rheological properties are of utmost importance.[21]

Rheometry: Measuring Viscosity and Viscoelasticity

A rheometer can be used to measure the viscosity of glycerol borate as a function of shear rate and temperature.[22] For more complex formulations, oscillatory rheology can be used to determine viscoelastic properties, such as the storage modulus (G') and loss modulus (G'').[23] These parameters are critical for predicting the material's behavior during processing, handling, and application.

Conclusion: A Multi-faceted Approach to a Versatile Molecule

The comprehensive characterization of glycerol borate requires a synergistic application of multiple analytical techniques. From the detailed structural insights provided by NMR and vibrational spectroscopy to the critical stability information gleaned from thermal analysis and the bulk property understanding from XRD and rheometry, each technique provides a vital piece of the puzzle. For researchers, scientists, and drug development professionals, a thorough understanding of these characterization methods is not just best practice—it is essential for unlocking the full potential of this versatile and promising compound.

References

-

Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study. (2010). The Journal of Physical Chemistry B. [Link]

-

Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study - CNR-IRIS. (2010). Consiglio Nazionale delle Ricerche - Istituto per i Processi Chimico-Fisici. [Link]

-

The Synthesis of High Yield Diglycerin Borate. (n.d.). Scientific.Net. [Link]

-

Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study. (2010). CNR Solar. [Link]

-

Synthesis of glycerol borate. (n.d.). PrepChem.com. [Link]

-

(A) 11 B NMR stacked plot spectra of the polymer/water system... (n.d.). ResearchGate. [Link]

-

FTIR spectra of (a) glycerol, (b) H3BO3, (c) Complex 2, and (d) Complex 1. (n.d.). ResearchGate. [Link]

-

Time-resolved crystallography of boric acid binding to the active site serine of the β-lactamase CTX-M-14 and subsequent 1,2-diol esterification. (2024). PubMed Central. [Link]

-

Glycerol borate. (n.d.). PubChem. [Link]

-

Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study. (2010). ACS Publications. [Link]

-

FT-IR spectrum of the as-synthesized DEBE borate ester. (n.d.). ResearchGate. [Link]

-

Raman study of aqueous monoborate-polyol complexes. Equilibriums in the monoborate-1,2-ethanediol system. (n.d.). ACS Publications. [Link]

-

Rheological properties of glycerol. (n.d.). ResearchGate. [Link]

-

Boric acid/glycerol as an efficient catalyst for regioselective epoxide ring opening by aromatic amines in water. (2014). ResearchGate. [Link]

-

Glycerol at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

-

Multiscale Quantitative Rheological Analysis of Composition−Temperature Relationships in Borate-Guar Hydrogels. (2021). PubMed Central. [Link]

-

Incorporation of stable glycerol-borate complex into phenolic resin as a glue line treatment in engineered wood products. (2019). ResearchGate. [Link]

- Process for preparing boric esters of glycerol fatty acid esters. (1985).

-

Glycerol as a Carrier in Targeted Drug Delivery Systems. (2024). Patsnap. [Link]

-

Raman spectra of glycerol: upper trace, bulk glycerol; lower trace, optically levitated glycerol droplet. (n.d.). ResearchGate. [Link]

-

Thermal Analysis Techniques. (n.d.). EAG Laboratories. [Link]

-

11B NMR Chemical Shifts. (n.d.). South Dakota State University. [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

-

(L) Temperature profile in DSC/TGA and TGA/DSC for (M) Crude glycerol... (n.d.). ResearchGate. [Link]

-

IR and Raman spectra of Glycerol: a computational study. (n.d.). University of Turin. [Link]

-

Slow rheological mode in glycerol and glycerol–water mixtures. (2012). RSC Publishing. [Link]

-

Thermal Analysis. (2010). ACS Publications. [Link]

-

Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. (n.d.). UNL Digital Commons. [Link]

-

The X-ray diffraction (XRD) patterns of borate glasses containing... (n.d.). ResearchGate. [Link]

-

Thermal behavior of the boric acid (TG, DTG and DTA). (n.d.). ResearchGate. [Link]

-

X-ray diffraction, X-ray photoelectron spectra, crystal structure, and optical properties of centrosymmetric strontium borate Sr2B16O26. (2009). PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. iris.cnr.it [iris.cnr.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Glycerol as a Carrier in Targeted Drug Delivery Systems [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. The Synthesis of High Yield Diglycerin Borate | Scientific.Net [scientific.net]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. iris.unito.it [iris.unito.it]

- 15. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 16. tainstruments.com [tainstruments.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. X-ray diffraction, X-ray photoelectron spectra, crystal structure, and optical properties of centrosymmetric strontium borate Sr2B16O26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Slow rheological mode in glycerol and glycerol–water mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. Multiscale Quantitative Rheological Analysis of Composition−Temperature Relationships in Borate-Guar Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectroscopy Analysis of Glycerol Borate

This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful analytical tool for the characterization of glycerol-borate esters. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the underlying chemistry, experimental design, and spectral interpretation, offering both foundational knowledge and field-proven insights.

The Chemistry of Glycerol-Borate Interactions: A Dynamic Equilibrium

The reaction between glycerol and boric acid is a classic example of esterification, yielding a variety of borate esters.[1] This reversible reaction is fundamental to numerous chemical and biological processes.[1] Boric acid, a weak Lewis acid, readily reacts with polyols like glycerol, which possesses three hydroxyl groups, to form stable cyclic esters.[1][2] The specific products formed are highly dependent on the reaction conditions, including the molar ratio of reactants, pH, temperature, and solvent.

The primary reaction involves the condensation of boric acid with the hydroxyl groups of glycerol to form five- or six-membered rings. Glycerol can form esters via its 1,2- or 1,3-diol moieties. Computational studies have shown that the 1,2-glycerol boric acid is more strongly interacting with other molecules like β-D-glucosamine.[3] The relative energies of the 1,2- and 1,3-glycerol-boric acid complexes can be very similar, leading to a mixture of isomers in solution.[2][4]

The equilibrium can be shifted by altering the pH. In aqueous solutions, borax (sodium tetraborate) is often used, which hydrolyzes to form boric acid. The acidity of the boric acid can be significantly enhanced in the presence of glycerol, a phenomenon known as the "didiol reaction". This can lower the pH of the solution by as much as two units.

dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Glycerol [pos="0,1.5!"]; BoricAcid [label="Boric Acid", pos="2.5,1.5!"]; Monoester [label="Monoglycerol Borate\n(1:1 Complex)", pos="1.25,0!"]; Diester [label="Diglycerol Borate\n(1:2 Complex)", pos="1.25,-1.5!"]; Water [label="Water", pos="4,0!"];

Glycerol -- Monoester [label="+ Boric Acid\n- H2O"]; Monoester -- Glycerol [label="- Boric Acid\n+ H2O"]; Monoester -- Diester [label="+ Glycerol\n- H2O"]; Diester -- Monoester [label="- Glycerol\n+ H2O"]; BoricAcid -- Monoester; } caption: "Equilibrium of Glycerol and Boric Acid Reaction."

NMR Spectroscopy: The Analytical Cornerstone

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of glycerol-borate complexes in solution. The primary nuclei of interest are ¹H, ¹³C, and ¹¹B.

¹¹B NMR: A Direct Probe of the Boron Environment

Boron has two NMR-active isotopes, ¹⁰B (spin = 3, 19.9% natural abundance) and ¹¹B (spin = 3/2, 80.1% natural abundance).[5] Due to its higher natural abundance, greater sensitivity, and smaller quadrupole moment, ¹¹B is the nucleus of choice for most applications .[5]

A key feature of ¹¹B NMR is its ability to differentiate between trigonal (sp²) and tetrahedral (sp³) boron species.[6]

-

Trigonal Boron (e.g., boric acid, boronic esters): These species typically resonate downfield, in the range of δ 19–33 ppm.[7][8]

-

Tetrahedral Boron (e.g., borate esters): These species are shifted upfield, generally appearing between δ 4 and 13 ppm.[8]

The chemical shift of the boronate ester can be influenced by the nature of the diol and the solvent. For instance, in the presence of diols, the formation of the tetrahedral boronate ester is observed as a shift to a higher field under basic conditions.[8] It is important to note that due to the quadrupolar nature of the boron nucleus, ¹¹B NMR signals are often broad.[5]

¹H and ¹³C NMR: Characterizing the Glycerol Backbone

While ¹¹B NMR provides direct information about the boron center, ¹H and ¹³C NMR are crucial for characterizing the glycerol moiety and confirming the site of esterification.

-

¹H NMR: The proton spectrum of glycerol shows a methine proton (~δ 3.77 ppm) and two diastereotopic methylene protons (~δ 3.54 and 3.63 ppm).[9] Upon esterification, the chemical shifts of the protons attached to the carbons involved in the borate ester linkage will be altered. Quantitative ¹H NMR (qNMR) can be a reliable method for determining the concentration of glycerol in a sample, using an internal standard.[9][10][11]

-

¹³C NMR: The carbon spectrum of glycerol exhibits a methine carbon signal at ~δ 73.1 ppm and two methylene carbon signals at ~δ 62.5 ppm.[9] Similar to ¹H NMR, the carbon chemical shifts will change upon borate ester formation, providing evidence for the specific hydroxyl groups involved in the complex.

| Nucleus | Typical Chemical Shift of Free Glycerol (in D₂O) | Expected Change upon Borate Ester Formation |

| ¹H | CH: ~3.77 ppm; CH₂: ~3.54, 3.63 ppm[9] | Downfield shift of protons on esterified carbons |

| ¹³C | CH: ~73.1 ppm; CH₂: ~62.5 ppm[9] | Downfield shift of esterified carbons |

| ¹¹B | Free Boric Acid: ~19.5 ppm[12] | Upfield shift to ~4-13 ppm for tetrahedral borate ester[8] |

Experimental Protocols: A Step-by-Step Guide

Sample Preparation

The preparation of samples for NMR analysis of glycerol-borate esters is critical for obtaining high-quality, reproducible data.

Materials:

-

Glycerol

-

Boric Acid or Borax

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes (Quartz tubes are recommended for ¹¹B NMR to avoid background signals from borosilicate glass[5])

-

Internal standard for quantitative analysis (e.g., maleic acid for ¹H NMR in D₂O[9])

Protocol:

-

Reactant Preparation: Accurately weigh the desired amounts of glycerol and boric acid/borax to achieve the target molar ratio.

-

Solvent Addition: Dissolve the reactants in the chosen deuterated solvent. For quantitative analysis, add a known amount of the internal standard.

-

pH Adjustment (if necessary): If studying the effect of pH, adjust the pH of the solution using dilute solutions of DCl or NaOD.

-

Mixing and Equilibration: Thoroughly mix the solution and allow it to equilibrate. The time to reach equilibrium can vary depending on the specific conditions.

-

Transfer to NMR Tube: Transfer the final solution to an NMR tube.

NMR Data Acquisition

Instrumentation:

-

A high-resolution NMR spectrometer equipped with probes for ¹H, ¹³C, and ¹¹B detection.

¹¹B NMR Acquisition Parameters:

-

Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

-

Acquisition Time: Typically 0.1-0.2 seconds.

-

Relaxation Delay: A short relaxation delay (e.g., 1 second) is often adequate due to the fast relaxation of the quadrupolar ¹¹B nucleus.

-

Number of Scans: Dependent on the sample concentration, but typically ranges from a few hundred to several thousand scans.

-

Referencing: An external reference of BF₃·OEt₂ (δ = 0.0 ppm) is commonly used.[13]

¹H and ¹³C NMR Acquisition Parameters:

-

Standard 1D acquisition parameters for ¹H and ¹³C NMR can be used.

-

For quantitative ¹H NMR, ensure a long relaxation delay (at least 5 times the longest T₁) to allow for full relaxation of all protons.

-

2D NMR experiments, such as HSQC and HMBC, can be invaluable for unambiguous assignment of proton and carbon signals, especially in complex mixtures.

Data Interpretation: From Spectra to Structure

The interpretation of the NMR data requires a combined analysis of the ¹H, ¹³C, and ¹¹B spectra.

-

¹¹B Spectrum: The presence of a signal in the upfield region (around 4-13 ppm) confirms the formation of a tetrahedral borate ester. The chemical shift can provide clues about the specific type of ester formed. The presence of a downfield signal (around 19.5 ppm) indicates the presence of unreacted boric acid. The relative integration of these signals can be used to determine the extent of the reaction.

-

¹H and ¹³C Spectra: By comparing the spectra of the reaction mixture to that of free glycerol, it is possible to identify which hydroxyl groups have reacted. The signals corresponding to the CH and CH₂ groups involved in the ester linkage will typically show a downfield shift. 2D correlation spectra (HSQC and HMBC) are particularly useful for confirming these assignments. For example, an HMBC correlation between a glycerol proton and the boron atom would provide definitive proof of the ester linkage.

Advanced Topics and Considerations

-

Quantitative NMR (qNMR): As mentioned, ¹H NMR can be a powerful tool for quantifying the amount of glycerol and, by extension, the borate esters in a sample.[9][10][11][14] This requires the use of a certified internal standard and careful experimental setup to ensure accurate integration.

-

Dynamic Exchange: The glycerol-borate esterification is a reversible process, and the rate of exchange between the free and bound forms can influence the appearance of the NMR spectra. If the exchange is fast on the NMR timescale, averaged signals will be observed. If the exchange is slow, separate signals for each species will be seen. Temperature-dependent NMR studies can provide valuable insights into the kinetics and thermodynamics of this exchange.

-

Solid-State NMR: While this guide focuses on solution-state NMR, solid-state ¹¹B NMR can be used to characterize glycerol-borate complexes in the solid phase.[7][15] This can be particularly useful for studying polymeric materials or crystalline products.

Conclusion

NMR spectroscopy is an unparalleled technique for the comprehensive analysis of glycerol-borate systems. By leveraging the complementary information provided by ¹H, ¹³C, and ¹¹B NMR, researchers can gain a deep understanding of the structure, dynamics, and equilibrium of these important chemical entities. The methodologies and insights presented in this guide provide a solid foundation for the successful application of NMR in the study of glycerol-borate esters, empowering scientists in their research and development endeavors.

References

-

NMR spectroscopic study of the formation of borate esters ascorbic acid and isoascorbic acid. Semantic Scholar. Available at: [Link].

-

Identification and Characterization of Sugar-Borate Ester Complexes Formed by Reaction of Calcium and. Process NMR Associates. Available at: [Link].

-

A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. ResearchGate. Available at: [Link].

-

Computation modeling of the formation of glycerol boric acids interacting with glucosamine. ACS Fall 2025. Available at: [Link].

-

Complexation chemistry of sodium borate with poly(vinyl alcohol) and small diols: a boron-11 NMR study. Macromolecules - ACS Publications. Available at: [Link].

-

A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link].

-

Scheme 3. Glycerol ester formation from phenylboronic acid and changes in free energy (in kcal mol−1). ResearchGate. Available at: [Link].

-

Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. Available at: [Link].

-

Proposed reaction pathway of the esterification of glycerol (green) with boric acid bound to CTX-M-14 Hydrogen bonds are displayed as dashed lines. ResearchGate. Available at: [Link].

-

Boron NMR. University of Ottawa. Available at: [Link].

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link].

-

Boron removal from water by complexation to polyol compounds. ResearchGate. Available at: [Link].

-

Indirect Nuclear Spin-Spin Coupling Constants nJ(11B, 1H) and. Zeitschrift für Naturforschung. Available at: [Link].

-

J( 11 B, 11 B) coupling constants measured from experiment and predicted by DFT. ResearchGate. Available at: [Link].

-

Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. NIH. Available at: [Link].

-

Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study. CNR-IRIS. Available at: [Link].

-

Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ResearchGate. Available at: [Link].

-

11 B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link].

-

Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. NIH. Available at: [Link].

-

11B NMR studies on complexation of borate with linear and crosslinked polysaccharides. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link].

-

Validated ¹H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. PubMed. Available at: [Link].

-

Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy. PMC - NIH. Available at: [Link].

-

Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study. Chemical Science (RSC Publishing). Available at: [Link].

-

Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study. SciSpace. Available at: [Link].

-

(PDF) Validated H and C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. ResearchGate. Available at: [Link].

-

1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC - PubMed Central. Available at: [Link].

-

Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI by side-arm parahydrogen-induced polarization. PubMed. Available at: [Link].

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Würzburg. Available at: [Link].

-

11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. NIH. Available at: [Link].

-

Phase and self-assembly transition induced by glycerol–borax interaction in an aqueous surfactant two-phase system. Soft Matter (RSC Publishing). Available at: [Link].

-

Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Chemical. Available at: [Link].

-

Three-Coordinated Boron-11 Chemical Shifts in Borates. SMRL NMR Facility: Stanford Magnetic Resonance Laboratory. Available at: [Link].

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link].

-

Equilibrium and kinetic studies on the complexation of boric acid with chromotropic acid. ResearchGate. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Computation modeling of the formation of glycerol boric acids interacting with glucosamine | Poster Board #798 - American Chemical Society [acs.digitellinc.com]

- 4. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron NMR [chem.ch.huji.ac.il]

- 6. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validated ¹H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

mass spectrometry of glycerol borate compounds

An In-Depth Technical Guide to the Mass Spectrometry of Glycerol-Borate Compounds

Abstract

This technical guide provides a comprehensive overview of the analysis of glycerol-borate esters using mass spectrometry, with a primary focus on Electrospray Ionization (ESI). It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the characterization of these important complexes. This document delves into the fundamental chemistry of glycerol-borate formation, details optimal mass spectrometry methodologies, provides step-by-step experimental protocols, and offers expert insights into data interpretation and troubleshooting. The guide emphasizes the unique analytical signature provided by boron's natural isotopic distribution and explains how tandem mass spectrometry (MS/MS) can be leveraged for definitive structural elucidation.

Introduction: The Significance of Glycerol-Borate Esters

Glycerol, a byproduct of biofuel production, and boric acid, a widely available boron compound, are fundamental chemical building blocks. Their reaction to form stable glycerol-borate esters has led to a surge in applications across various scientific domains. These complexes are utilized as ionic liquids[1][2][3], components in advanced materials, and have potential roles in pharmaceutical formulations.

The ability to accurately characterize these compounds is paramount for quality control, reaction monitoring, and structural verification. Mass spectrometry, particularly ESI-MS, has emerged as the premier analytical technique for this purpose. It offers high sensitivity, specificity, and the ability to provide detailed structural information through fragmentation analysis[4]. This guide serves as a practical resource for developing and implementing robust mass spectrometric methods for the analysis of glycerol-borate species.

Fundamentals of Glycerol-Borate Chemistry

Boric acid, B(OH)₃, reacts with polyols like glycerol that possess vicinal diols (hydroxyl groups on adjacent carbons) to form cyclic esters. The reaction is an equilibrium process. In the presence of sufficient glycerol, two glycerol molecules will complex with a central borate ion to form a stable, tetra-coordinate spiro-anion, often referred to as bis(glycerol)borate. This anionic complex is the primary species observed in ESI-MS.

Protocol 1: Synthesis of Bis(glycerol)borate

This protocol is adapted from established methods for preparing glycerol-borate acids.[5]

-

Combine Reactants: In a round-bottom flask, combine boric acid (1.0 molar equivalent) with glycerol (2.0 molar equivalents).

-

Add Solvent (Optional): Toluene can be added to aid in the azeotropic removal of water, which drives the equilibrium towards the product.

-

Heat Reaction: Heat the mixture to approximately 80-90°C (180°F) with stirring.[5] If using toluene, heat to reflux. The reaction is typically complete within 1-2 hours.

-

Cooling: Once the reaction is complete (the solution should become clear), cool the mixture to room temperature. The resulting product is a viscous liquid containing the glycerol-borate acid. For MS analysis, this mixture can be used directly after dilution.

Protocol 2: Sample Preparation for ESI-MS

Causality Behind the Choice: The concentration of glycerol in the final solution is the most critical parameter. High concentrations of glycerol (>1% v/v) are known to severely suppress the ESI signal, likely by forming a "shield" around the analyte that hinders its ionization.[6][7] Therefore, significant dilution is not just for concentration adjustment but is essential for overcoming this suppression effect.

-

Initial Dilution: Prepare a 1 mg/mL stock solution of the synthesized glycerol-borate mixture in a 50:50 methanol:water solvent system. Methanol is a common ESI solvent that aids in desolvation.

-

Final Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same 50:50 methanol:water solvent. This ensures the glycerol concentration is well below the 1% threshold that causes signal suppression.[6]

Protocol 3: Mass Spectrometer Setup and Data Acquisition

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, time-of-flight (TOF), or Orbitrap instrument.

-

Ionization Mode: Set the instrument to operate in Negative Ion Mode .

-

Infusion: Infuse the prepared sample directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

ESI Source Parameters (Typical Starting Points):

-

Capillary Voltage: -2.5 to -3.5 kV

-

Cone/Nozzle Voltage: -30 to -80 V (optimization may be required)

-

Desolvation Gas (N₂): 250-350 L/hr

-

Desolvation Temperature: 100-150 °C

-

-

MS1 Data Acquisition: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the molecular ions. Look for the characteristic 1:4 intensity ratio of the boron isotopic peaks.

-

MS/MS Data Acquisition:

-

Set up a product ion scan experiment.

-

Select the m/z of the ¹¹B isotopologue of the bis(glycerol)borate anion (m/z 191.1) as the precursor ion.

-

Apply collision energy (e.g., 10-30 eV, instrument-dependent) to induce fragmentation.

-

Acquire the product ion spectrum.

-

Data Interpretation

Identifying the Molecular Ion

The primary species expected is the bis(glycerol)borate anion, [B(C₃H₆O₃)₂]⁻. The table below summarizes the expected m/z values for this ion.

| Ion Species | Formula | Isotope | Calculated m/z | Expected Abundance |

| Bis(glycerol)borate Anion | [¹⁰B(C₃H₆O₃)₂]⁻ | ¹⁰B | 190.08 | ~20% |

| Bis(glycerol)borate Anion | [¹¹B(C₃H₆O₃)₂]⁻ | ¹¹B | 191.08 | ~80% (Base Peak) |

| Bis(glycerol)borate Anion + ¹³C Isotope | [¹¹B(¹²C₅¹³CH₆O₃)₂]⁻ | ¹³C | 192.08 | ~6.6% |

Note: The peak at m/z 191 has been experimentally observed in ESI-MS analysis of similar compounds.[1]

Interpreting MS/MS Fragmentation

The fragmentation of the bis(glycerol)borate precursor ion (m/z 191) provides structural confirmation. The bonds between the boron center and the oxygen atoms of the glycerol ligands are the most likely points of cleavage.

A primary and highly diagnostic fragmentation pathway is the neutral loss of one glycerol molecule (mass = 92 Da).

-

Precursor Ion: m/z 191 ([¹¹B(C₃H₆O₃)₂]⁻)

-

Fragmentation Event: Loss of C₃H₈O₃

-

Product Ion: m/z 99 ([¹¹B(OH)₂(C₃H₆O₃)]⁻)

Observing this specific transition (191 → 99) provides very high confidence in the identification of the bis(glycerol)borate structure.

Troubleshooting

-

No Signal / Weak Signal: The most common cause is signal suppression from excess glycerol.[6] Drastically increase the dilution of your sample and re-infuse. Ensure the instrument is in negative ion mode.

-

Complex or Unidentifiable Spectrum: The sample may contain unreacted boric acid or other side products. Use MS/MS to select the ion of interest (e.g., m/z 191) and "clean up" the spectrum to see only its fragments.

-

No Boron Isotope Pattern: If the characteristic 1:4 ratio is absent, the ion you are observing does not contain boron. Check your reaction conditions and starting materials.

Conclusion

The mass spectrometric analysis of glycerol-borate compounds is a powerful and definitive characterization technique when approached with a sound understanding of the underlying chemistry and instrumental parameters. By leveraging Electrospray Ionization in negative ion mode, analysts can easily detect the intact anionic complexes. The natural isotopic distribution of boron provides an unmistakable signature for initial identification, while tandem mass spectrometry delivers unambiguous structural confirmation through predictable fragmentation pathways. The critical, field-proven insight is the necessity of sufficient sample dilution to mitigate the ion-suppressing effects of excess glycerol. By following the protocols and interpretation guidelines presented here, researchers can confidently and accurately characterize this important class of compounds.

References

-

American Chemical Society. (2009). Mass Spectrometry in Boron Chemistry. Advances in Chemistry. [Link]

-

Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. [Link]

-

Aggarwal, S. K., et al. (2016). A review on the determination of isotope ratios of boron with mass spectrometry. Mass Spectrometry Reviews, 36(4), 499-519. [Link]

-

Aggarwal, S. K., et al. (2016). A review on the determination of isotope ratios of boron with mass spectrometry. PubMed. [Link]

-

Chiappe, C., et al. (2010). Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study. The Journal of Physical Chemistry B, 114(15), 5082-5088. [Link]

-

Jackson, B. P., & Miller, W. P. (2000). Isotope ratio determination in boron analysis. PubMed. [Link]

-

PrepChem. (n.d.). Synthesis of glycerol borate. [Link]

-

Chiappe, C., et al. (2010). Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study. University of Pisa Institutional Repository. [Link]

-

Gau, L., et al. (2001). Ion-molecule reactions for the characterization of polyols and polyol mixtures by ESI/FT-ICR mass spectrometry. PubMed. [Link]

-

Kim, D. H., et al. (2003). Esterification of borate with NAD+ and NADH as studied by electrospray ionization mass spectrometry and 11B NMR spectroscopy. PubMed. [Link]

-

Wikipedia. (n.d.). Tandem mass spectrometry. [Link]

-

OUCI. (2010). Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study. [Link]

-

Woods, A. S., et al. (1995). Direct Analysis of Sugar Alcohol Borate Complexes in Plant Extracts by Matrix-Assisted Laser Desorption/Ionization Fourier Transform Mass Spectrometry. Analytical Chemistry, 67(23), 4462-4465. [Link]

-

ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds. [Link]

-

ResearchGate. (2006). CZE and ESI-MS of borate–sugar complexes. [Link]

-

Loo, R. R. O., et al. (2003). The shielding effect of glycerol against protein ionization in electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 17(1), 60-66. [Link]

-

Speranza, M. (2021). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Mass Spectrometry Reviews, 42(4), 1244-1260. [Link]

-

ResearchGate. (2020). Synthesis of boron nanoparticles by a hybrid “polyol-solvothermal” process using glycerol as reducing agent. [Link]

-

Reddit. (2022). Resources on the fragmentation pattern of glycerol and its esters (EI). [Link]

-

National MagLab. (2023). Tandem Mass Spectrometry (MS/MS). [Link]

-

Yost, R. A., & Enke, C. G. (1981). Tandem mass spectrometry. Science, 214(4518), 280-287. [Link]

-

ResearchGate. (2003). Esterification of borate with NAD+ and NADH as studied by electrospray ionization mass spectrometry and 11B NMR spectroscopy. [Link]

-

de Oliveira, G. A., et al. (2004). The effect of glycerol on signal supression during electrospray ionization analysis of proteins. Journal of Liquid Chromatography & Related Technologies, 27(12), 1943-1955. [Link]

-

Kijewska, M., et al. (2009). Electrospray ionization mass spectrometric analysis of complexes between peptide-derived Amadori products and borate ions. Rapid Communications in Mass Spectrometry, 23(24), 4038-4046. [Link]

-

Han, X., & Gross, R. W. (2005). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. Journal of Lipid Research, 46(1), 154-161. [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. [Link]

-

ResearchGate. (n.d.). Positive ion mass spectrum of glycerol and the fragmentation scheme. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study [arpi.unipi.it]

- 3. Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. The shielding effect of glycerol against protein ionization in electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the FTIR Analysis of Glycerol Borate Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the synthesis and characterization of glycerol borate esters, with a specific focus on the application of Fourier-transform infrared (FTIR) spectroscopy as a primary analytical tool. As the formation of these esters is a cornerstone in various applications, from pharmaceutical formulations to the development of novel materials, a robust understanding of their structural elucidation is paramount.[1] This document moves beyond a simple recitation of protocols to provide a deeper understanding of the reaction mechanisms and the rationale behind the analytical techniques employed.

Introduction: The Significance of Glycerol Borate Esters

The reaction between boric acid and glycerol, a readily available polyol, yields a class of compounds known as glycerol borate esters.[1] This esterification process is of significant interest due to the unique chemical properties and diverse applications of the resulting products.[1] Glycerol borate finds utility as a corrosion and wear inhibitor, a pH control agent in personal care products, and has been explored in the development of ionic liquids and other advanced materials.[2][3][4][5][6]

The reaction itself is a classic example of esterification between a weak Lewis acid (boric acid) and a polyol containing vicinal diols (glycerol), leading to the formation of stable cyclic esters.[1] The ability to monitor this reaction and characterize the resulting products is crucial for quality control, process optimization, and the development of new applications. FTIR spectroscopy emerges as a powerful, non-destructive, and highly informative technique for this purpose.

The Chemistry of Glycerol Borate Formation

The reaction between boric acid (H₃BO₃) and glycerol (C₃H₈O₃) is a condensation reaction that proceeds through the formation of borate esters with the elimination of water. The specific structure of the resulting glycerol borate can vary depending on the molar ratio of the reactants, temperature, and reaction time.[1] The reaction can lead to the formation of both five-membered and six-membered ring structures, involving either the 1,2- or 1,3-hydroxyl groups of glycerol.[4]

The primary reaction can be visualized as follows:

Caption: Reaction scheme for glycerol borate formation.

This reversible reaction can be driven to completion by removing the water byproduct, often through azeotropic distillation.[4] The resulting product is often a complex mixture of different borate ester species, including mono- and bis(glycerol)borates.[3]

FTIR Spectroscopy: A Powerful Tool for Analysis

FTIR spectroscopy is particularly well-suited for monitoring the formation of glycerol borate due to the distinct vibrational modes of the functional groups involved in the reaction. The technique allows for the qualitative and semi-quantitative analysis of the reactants and products by identifying characteristic absorption bands in the infrared spectrum.

Key Spectral Regions and Vibrational Modes

The analysis of the FTIR spectra focuses on the disappearance of reactant peaks and the appearance of product peaks. The following table summarizes the key infrared absorption bands of interest:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Glycerol & Boric Acid | O-H stretching | 3600 - 3200 (broad) | Disappearance/broadening indicates consumption of hydroxyl groups.[7][8][9] |

| Boric Acid | B-O stretching (trigonal) | ~1417 | Disappearance indicates conversion of boric acid.[8] |

| Glycerol Borate Ester | B-O stretching (ester) | 1500 - 1300 | Appearance of strong bands confirms ester formation.[10][11][12] |

| Glycerol Borate Ester | B-O-C stretching | 1231 - 1081 | Appearance confirms the formation of the borate ester linkage.[13] |

| Glycerol Borate Ester | B-O-H bending | 1300 - 995 | May be present in partially reacted species.[12] |

| Glycerol Borate Ester | Out-of-plane B-O bending | 700 - 600 | Characteristic of borate structures.[12] |

The broad O-H stretching band in the reactants is a key indicator. As the reaction proceeds and water is formed and removed, the intensity and shape of this band will change significantly. The most definitive evidence for the formation of glycerol borate is the appearance of strong absorption bands in the 1500-1300 cm⁻¹ region, which are characteristic of the asymmetrical stretching frequency of the BO₃ group in borate esters.[11]

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust methodology for the synthesis of glycerol borate and its subsequent analysis by FTIR. This workflow is designed to be self-validating by including spectral acquisition at key stages of the process.

Materials and Equipment

-

Boric Acid (H₃BO₃)

-

Glycerol (C₃H₈O₃)

-

Toluene (for azeotropic distillation, optional)

-

Round-bottom flask with a Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR)

-

Standard laboratory glassware and safety equipment

Synthesis of Glycerol Borate

A common method for synthesizing bis(glycerol)borate is as follows:[1][4]

-

Reactant Preparation: Combine boric acid and glycerol in a 1:2 molar ratio in a round-bottom flask.[4]

-

Solvent Addition (Optional): Add toluene to the flask to facilitate the azeotropic removal of water.[4]

-

Reaction: Heat the mixture to reflux (approximately 110 °C with toluene) with vigorous stirring.[4]

-

Water Removal: Continuously remove the water byproduct using the Dean-Stark apparatus. The reaction is typically complete when no more water is collected.

-

Solvent Removal: If toluene was used, remove it under reduced pressure to yield the glycerol borate product.

FTIR Analysis Workflow

Caption: FTIR analysis workflow for glycerol borate formation.

-

Baseline Spectra: Before initiating the reaction, acquire the FTIR spectra of the starting materials, pure glycerol and pure boric acid. These spectra will serve as your reference.

-

In-situ or Ex-situ Monitoring: If your experimental setup allows, you can monitor the reaction in real-time using an in-situ FTIR probe. Alternatively, you can take small aliquots of the reaction mixture at regular intervals for ex-situ analysis.

-

Final Product Spectrum: Once the reaction is complete, acquire a detailed FTIR spectrum of the final glycerol borate product.

-

Spectral Comparison and Interpretation: Overlay the spectra of the reactants, reaction intermediates, and the final product. This will allow for a clear visualization of the chemical transformation.

Data Interpretation and Analysis

A successful synthesis of glycerol borate will be evident from the following spectral changes:

-

A significant decrease in the intensity of the broad O-H stretching band from the reactants.

-

The disappearance or significant reduction of the characteristic peaks of boric acid, particularly the B-O stretching vibration around 1417 cm⁻¹.[8]

-

The emergence of strong, characteristic peaks in the 1500-1300 cm⁻¹ and 1231-1081 cm⁻¹ regions, corresponding to the B-O and B-O-C stretching modes of the newly formed borate ester.[10][11][12][13]

By carefully analyzing these spectral features, researchers can confirm the formation of glycerol borate, assess the extent of the reaction, and potentially gain insights into the structure of the resulting ester.

Conclusion

FTIR spectroscopy provides a rapid, reliable, and information-rich method for the analysis of glycerol borate formation. By understanding the underlying chemistry and the characteristic infrared absorption bands of the reactants and products, researchers can effectively monitor the synthesis process and characterize the final product. This in-depth technical guide provides the foundational knowledge and a practical workflow to empower scientists and drug development professionals in their work with this versatile and important class of compounds.

References

-

G. R. Miller, Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks, ACS Publications, 2014. Available: [Link]

-

The infra-red spectra of the Borate esters, CSIRO Publishing, 1955. Available: [Link]

-

C. Chiappe et al., Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study, The Journal of Physical Chemistry B, 2010. Available: [Link]

-

C. Chiappe et al., Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study, CNR-IRIS, 2010. Available: [Link]

-

FT-IR spectrum of the as-synthesized DEBE borate ester, ResearchGate. Available: [Link]

-

The Synthesis of High Yield Diglycerin Borate, Scientific.Net. Available: [Link]

-

C. Chiappe et al., Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study, IRIS-CNR. Available: [Link]

-

FTIR spectrum analysis for A boric acid, B silver nitrate, C..., ResearchGate. Available: [Link]

-

ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A..., ResearchGate. Available: [Link]

-

Computation modeling of the formation of glycerol boric acids interacting with glucosamine, ACS Fall 2025. Available: [Link]

-

Synthesis of glycerol borate, PrepChem.com. Available: [Link]

-

The Infra-red spectra of some mixed Borate esters, Australian Journal of Chemistry. Available: [Link]

-

Proposed reaction pathway of the esterification of glycerol (green) with boric acid bound to CTX-M-14 Hydrogen bonds are displayed as dashed lines., ResearchGate. Available: [Link]

-

Scheme 3. Glycerol ester formation from phenylboronic acid and changes in free energy (in kcal mol−1)., ResearchGate. Available: [Link]

-

Incorporation of stable glycerol-borate complex into phenolic resin as a glue line treatment in engineered wood products, ResearchGate. Available: [Link]

-

FTIR spectra of (a) glycerol, (b) H3BO3, (c) Complex 2, and (d) Complex 1, ResearchGate. Available: [Link]

-

FTIR spectrum of boric acid., ResearchGate. Available: [Link]

-

Turning glycerol into gold: a new process makes biodiesel more profitable, ScienceDaily. Available: [Link]

-

FTIR spectra of reaction mixtures (liquid samples) from the reaction of..., ResearchGate. Available: [Link]

-

FTIR spectrum of glycerol., ResearchGate. Available: [Link]

-

Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study, ACS Publications. Available: [Link]

-

FTIR spectra of a reaction sample and glycerol, ResearchGate. Available: [Link]

-

IR Spectrum of crude glycerol., ResearchGate. Available: [Link]

-

FTIR spectra for models containing glycerol (a), sorbitol (b) and propylene glycol (c) at first day., ResearchGate. Available: [Link]

-

FTIR spectrum of boric acid used for starting raw material., ResearchGate. Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. andersondevelopment.com [andersondevelopment.com]

- 3. researchgate.net [researchgate.net]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Novel (Glycerol)borate-Based Ionic Liquids: An Experimental and Theoretical Study [arpi.unipi.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. connectsci.au [connectsci.au]

- 12. Computation modeling of the formation of glycerol boric acids interacting with glucosamine | Poster Board #798 - American Chemical Society [acs.digitellinc.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability of Glycerol Borate Derivatives

Foreword: The Evolving Landscape of Bio-derived Functional Materials

In the relentless pursuit of sustainable and high-performance materials, the scientific community is increasingly turning its attention to bio-derived platform chemicals. Glycerol, a readily available and cost-effective byproduct of biodiesel production, stands out as a versatile building block. Its derivatization opens up a plethora of opportunities for creating novel functional materials. Among these, glycerol borate derivatives have emerged as promising candidates for a range of applications, from advanced lubricants and ionic liquids to specialized polymers.

This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into a critical performance attribute of these materials: their thermal stability. Understanding how these molecules behave at elevated temperatures is paramount for their successful application and for ensuring their reliability and safety in demanding environments. As a Senior Application Scientist, my goal is to not only present the data but to also provide the rationale behind the experimental approaches and to foster a deeper understanding of the structure-property relationships that govern thermal stability.

The Chemistry of Glycerol Borate Derivatives: A Structural Overview

Glycerol (1,2,3-propanetriol) can react with boric acid to form a variety of borate esters. The reaction typically involves the condensation of the hydroxyl groups of glycerol with the hydroxyl groups of boric acid, eliminating water. The resulting structures can vary depending on the stoichiometry of the reactants and the reaction conditions.

The primary forms of glycerol borate derivatives include:

-

Mono-glycerol borates: Where one molecule of glycerol reacts with one molecule of boric acid.

-

Bis-glycerol borates: Involving two molecules of glycerol reacting with one molecule of boric acid, often forming a spiro-like structure.[1]

-

Polymeric glycerol borates: Formed through the extensive cross-linking of glycerol and boric acid molecules.

These derivatives can exist as neutral esters or as anionic borate complexes, which can be paired with various cations to form ionic liquids.[1]

Diagram: Synthesis of Glycerol Borate Derivatives

Caption: Reaction pathways for the formation of various glycerol borate derivatives.

Assessing Thermal Stability: Key Methodologies and Their Significance